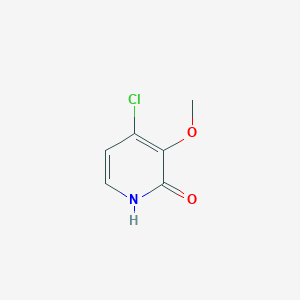

4-Chloro-3-methoxypyridin-2-ol

Description

Significance of Pyridinol Scaffolds in Modern Organic Chemistry

Pyridinol scaffolds, which are derivatives of pyridine (B92270) containing a hydroxyl group, are of significant interest in modern organic chemistry. nih.govnih.gov Pyridine itself, a heterocyclic organic compound with the formula C5H5N, is a cornerstone of many chemical syntheses and is found in numerous important compounds, including pharmaceuticals and agrochemicals. wikipedia.orgbyjus.com The introduction of a hydroxyl group to the pyridine ring, creating a pyridinol, enhances the scaffold's versatility. This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's physical and biological properties.

The pyridine ring is structurally related to benzene (B151609), with a nitrogen atom replacing one of the methine groups. wikipedia.org This nitrogen atom imparts basic properties to the molecule and influences its reactivity. wikipedia.org Pyridinol and its derivatives are key components in the design and synthesis of a wide array of functional molecules. nih.govrsc.org Their ability to be readily converted into various functional derivatives makes them valuable building blocks in medicinal chemistry and materials science. nih.gov

Historical Trajectories and Foundational Studies of Halogenated Pyridinol Systems

The study of halogenated pyridinol systems has evolved from the foundational understanding of pyridine chemistry. Historically, pyridine was first isolated from coal tar. nih.gov Early research focused on its basic properties and reactivity. The introduction of halogens and other substituents onto the pyridine ring opened up new avenues for synthetic transformations.

Halogenated pyridines, in particular, have been instrumental as intermediates in organic synthesis. The halogen atom can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. wikipedia.org Foundational studies in this area have paved the way for the development of complex molecules with specific and enhanced functionalities.

Contemporary Research Paradigms and Scope for 4-Chloro-3-methoxypyridin-2-ol

Contemporary research continues to explore the vast potential of substituted pyridinols. The focus has shifted towards creating highly specific molecules for targeted applications, particularly in medicinal chemistry. The strategic placement of substituents like chlorine and methoxy (B1213986) groups on the pyridinol ring, as seen in this compound, is a key aspect of modern drug design.

This specific compound is part of a broader class of substituted pyridines that are investigated for their potential as intermediates in the synthesis of more complex molecules. For instance, related compounds like 4-chloro-3-methoxy-2-methylpyridine (B28138) are used in the synthesis of pharmaceutical intermediates. google.comprepchem.comgoogle.compatsnap.comscispace.com Research into compounds like this compound is driven by the need for novel molecular entities with tailored properties.

Overview of Key Chemical Features and Research Motivations for Substituted Pyridinols

The chemical features of substituted pyridinols are what make them so attractive for research. The interplay of the pyridine ring's aromaticity, the electron-withdrawing or -donating effects of substituents, and the reactivity of the hydroxyl group creates a rich chemical landscape.

| Feature | Description |

| Pyridine Ring | Aromatic, heterocyclic ring providing a stable core. The nitrogen atom influences basicity and reactivity. wikipedia.org |

| Hydroxyl Group (-OH) | Can participate in hydrogen bonding and be converted to other functional groups. |

| Halogen Substituents (e.g., -Cl) | Act as a leaving group in nucleophilic substitution reactions and influence the electronic properties of the ring. wikipedia.org |

| Methoxy Group (-OCH3) | An electron-donating group that can influence the reactivity and solubility of the molecule. |

The motivation for researching substituted pyridinols stems from their potential to serve as scaffolds for new drugs and functional materials. nih.govrsc.org The ability to fine-tune the properties of the molecule by changing the substituents allows chemists to design compounds with specific biological activities or material properties. nih.gov This modular approach is a powerful tool in the development of new technologies. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-4(7)2-3-8-6(5)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRLWTHUQMQRECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CNC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 3 Methoxypyridin 2 Ol and Its Derivatives

Chemo- and Regioselective Synthesis Strategies of the Pyridinol Core

The precise installation of functional groups on the pyridine (B92270) ring is a significant challenge in synthetic organic chemistry due to the electronic nature of the heterocycle. acs.org Achieving the desired substitution pattern, as seen in 4-chloro-3-methoxypyridin-2-ol, requires sophisticated chemo- and regioselective strategies.

Multi-step Linear and Convergent Approaches

The construction of complex molecules like this compound often relies on multi-step synthetic sequences. These can be broadly categorized as linear or convergent.

Linear Synthesis: In a linear synthesis, the molecule is assembled in a step-by-step fashion, with each reaction adding a new functional group or modifying an existing one sequentially. A representative linear approach to a related compound, 4-chloro-3-methoxy-2-methylpyridine (B28138), starts from maltol. This process involves a sequence of reactions including methylation, amination, chlorination, oxidation, methoxy (B1213986) substitution, and further modifications to yield the final product. google.comgoogle.com This step-by-step approach, while lengthy, allows for controlled introduction of substituents.

The following table outlines a general comparison of these two synthetic strategies:

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step assembly of the molecule. | High control over each reaction step. | Overall yield can be low for long sequences. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yields for complex molecules. | Requires careful planning of fragment synthesis. |

Strategic Halogenation and Methoxylation on Pyridine Precursors

The introduction of chloro and methoxy groups at specific positions on the pyridine ring is a critical aspect of synthesizing this compound.

Halogenation: Selective halogenation of pyridine rings is often challenging. researchgate.netnih.gov For pyridine N-oxides, halogenation can be achieved with high regioselectivity at the C2-position by activating the N-oxide with an electrophilic agent. researchgate.net The choice of halogenating agent is crucial. For instance, elemental chlorine or bromine, or in situ generated halogens, can be used. google.com Copper-catalyzed C-H halogenation has also emerged as a powerful tool, often utilizing a directing group to achieve ortho-selectivity. beilstein-journals.org

Methoxylation: The introduction of a methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group, such as a nitro group or a halogen, on the pyridine ring. The use of sodium methoxide (B1231860), often in a solvent like dimethylformamide (DMF) and sometimes catalyzed by a copper salt like copper bromide, is a common method. google.com Activation of the 4-position of the pyridine ring, for example through quaternization, can make the substitution by a methoxy group more facile. google.com

A patent describes the preparation of 4-methoxy-3,5-lutidine-N-oxide, which involves nitration at the 4-position of 3,5-lutidine-N-oxide followed by substitution of the nitro group with a methoxy group. google.com This highlights a common strategy for introducing a methoxy group at the 4-position of a pyridine ring.

Ring-Forming Reactions for 2-Pyridinol Construction

The 2-pyridinol (or its tautomer, 2-pyridone) ring is a fundamental heterocyclic core. rsc.orgresearchgate.net Various ring-forming reactions, also known as ring-closing reactions, are employed for its construction. wikipedia.org These reactions typically involve the condensation of acyclic precursors.

One of the most well-known methods for pyridine ring synthesis is the Hantzsch pyridine synthesis . wikipedia.org While the classic Hantzsch synthesis produces dihydropyridines, modifications can lead to pyridines. Other named reactions for pyridine ring formation include the Skraup reaction and the Guareschi-Thorpe condensation. wikipedia.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions of nitriles with alkynes provide a powerful and atom-economical method for the de novo construction of pyridine rings. nih.gov Another approach involves the Blaise reaction intermediate, generated from a Reformatsky reagent and a nitrile, which can react with propiolates in a chemo- and regioselective manner to yield 2-pyridone derivatives. nih.gov

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly processes. univpancasila.ac.id This includes the use of catalytic methods, safer reagents, and alternative energy sources like microwave irradiation.

Catalytic Methods and Environmentally Benign Reagents

The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions.

Catalytic Oxidation: In the synthesis of a related intermediate, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, a phosphotungstic acid solution is used as a catalyst for the oxidation of 4-chloro-3-methoxy-2-methylpyridine with hydrogen peroxide. google.compatsnap.com This method is presented as being environmentally friendly due to the use of a catalyst and the avoidance of strong, hazardous oxidizing agents.

Copper-Catalyzed Reactions: Copper catalysts have been employed in various C-H functionalization reactions on pyridine rings, including halogenation and methoxylation. beilstein-journals.org These methods offer an alternative to traditional electrophilic aromatic substitution and can provide different regioselectivities.

Biocatalysis and Biomass Conversion: The electrochemical synthesis of 3-pyridinol from biomass-derived furfurylamine (B118560) represents an innovative and sustainable approach, utilizing a Br-/Br+ redox cycle. acs.org This highlights the potential for using renewable feedstocks in the synthesis of pyridinol derivatives.

Catalytic Hydrogenation: For the reduction of pyridines to piperidines, a common transformation in pharmaceutical synthesis, rhodium oxide (Rh2O3) has been identified as a highly active catalyst that operates under mild conditions. rsc.org

| Catalyst/Reagent | Reaction Type | Benefits |

| Phosphotungstic Acid | Oxidation | Environmentally benign, high yield. google.compatsnap.com |

| Copper Salts | C-H Halogenation/Methoxylation | High selectivity, alternative to traditional methods. beilstein-journals.org |

| Rhodium Oxide | Hydrogenation | Mild conditions, broad substrate scope. rsc.org |

| Magnesium Oxide/Bismuth(III) Nitrate | Multi-component reaction | Inexpensive, reusable, high yields. scirp.org |

Solvent-Free and Microwave-Assisted Synthesis Protocols

Minimizing or eliminating the use of volatile organic solvents is a key principle of green chemistry. cem.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reactions, often leading to higher yields and cleaner reaction profiles, sometimes even in the absence of a solvent. univpancasila.ac.idmdpi.com

Solvent-Free Synthesis: Reactions can be carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or silica (B1680970) gel, or by simply mixing the neat reactants. cem.comresearchgate.net For example, the synthesis of 4,6-disubstituted 3-cyanopyridin-2(1H)-ones has been achieved in excellent yields under solvent-free microwave conditions using powdered potassium hydroxide. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times compared to conventional heating. nih.gov A variety of pyridine-2(1H)-one derivatives have been synthesized in high yields using a one-pot microwave protocol. mdpi.com This method often allows for catalyst-free conditions as well. mdpi.com The synthesis of quinoxalines and pyrido[2,3b]pyrazines has also been successfully performed under microwave irradiation without the need for solvents or catalysts. nih.gov

The combination of solvent-free conditions and microwave irradiation offers a synergistic approach to developing highly efficient and environmentally benign synthetic protocols for heterocyclic compounds. researchgate.netnih.gov

Waste Minimization and Atom Economy in Synthetic Routes

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly waste minimization and high atom economy, are paramount in the synthesis of this compound and its analogs. semanticscholar.orgmlsu.ac.in Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a critical metric. mlsu.ac.in An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org

Modern synthetic strategies are increasingly focused on achieving these green objectives. researchgate.net For instance, one-pot multicomponent reactions are being developed for the synthesis of substituted pyridines, which can save time and energy by avoiding the isolation of intermediates. organic-chemistry.orgnih.gov These methods align with green chemistry principles by reducing solvent usage and waste generation. researchgate.netorganic-chemistry.org

Similarly, in the synthesis of N-oxide derivatives, the use of efficient catalysts and optimization of reaction conditions can lead to higher yields and reduced byproducts, contributing to a greener process. patsnap.com The evaluation of synthetic routes using metrics like the E-factor (environmental factor), process mass intensity (PMI), and eco-score provides a quantitative assessment of their environmental impact, guiding the development of more sustainable processes. rsc.org

The following table provides a conceptual overview of how different synthetic approaches for pyridines can be evaluated based on green chemistry principles.

| Synthetic Approach | Potential for Waste Minimization | Potential for High Atom Economy | Key Advantages |

| One-Pot Multicomponent Reactions | High | High | Reduced reaction steps, solvent usage, and energy consumption. organic-chemistry.orgnih.gov |

| Heterogeneous Catalysis | High | Moderate to High | Catalyst recyclability, simplified product purification. acs.org |

| Novel Work-up Procedures | High | Moderate to High | Reduces generation of hazardous waste streams like acidic wastewater. google.com |

| Microwave-Assisted Synthesis | High | High | Shorter reaction times, often leading to higher yields and cleaner reactions. nih.govmdpi.com |

Post-Synthetic Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a wide array of derivatives through various post-synthetic modifications. These modifications are crucial for fine-tuning the biological and chemical properties of the core molecule.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. wikipedia.org However, the substituents on the this compound core significantly influence the regioselectivity of these reactions. The methoxy group at the 3-position is an ortho-, para-directing activator, while the chloro group at the 4-position is a deactivating ortho-, para-director. The hydroxyl group at the 2-position (or its keto tautomer) further complicates the electronic landscape of the ring.

In pyridine itself, electrophilic substitution typically occurs at the 3-position. quora.com For substituted pyridines, the outcome of electrophilic substitution is a result of the combined directing effects of all substituents. In the case of this compound, the electron-donating methoxy group would be expected to direct incoming electrophiles to the 2- and 6-positions. However, the 2-position is already substituted. Therefore, the 6-position is a likely site for electrophilic attack.

Nitration is a classic example of an electrophilic aromatic substitution. masterorganicchemistry.com The regioselectivity of nitration on substituted pyridines can be controlled under specific reaction conditions. scirp.org The formation of a pyridine N-oxide can activate the ring towards electrophilic attack, often directing substitution to the 4-position. rsc.org

The following table summarizes the directing effects of the substituents on the this compound ring.

| Substituent | Position | Electronic Effect | Directing Influence |

| Hydroxyl (-OH) | 2 | Activating | Ortho, Para |

| Methoxy (-OCH3) | 3 | Activating | Ortho, Para |

| Chloro (-Cl) | 4 | Deactivating | Ortho, Para |

Nucleophilic Substitution Reactions of the Halogen Moiety

The chlorine atom at the 4-position of the pyridin-2-ol ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the attack of nucleophiles at the 2- and 4-positions. stackexchange.com This reactivity allows for the introduction of a wide range of functional groups.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, the reaction of 4-chloropyridine (B1293800) with ammonia (B1221849) or amines yields the corresponding 4-aminopyridine (B3432731) derivatives. askfilo.comvaia.com Similarly, reaction with sodium ethoxide produces a 4-ethoxypyridine (B3339012) derivative. brainly.in The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. stackexchange.com

The general scheme for nucleophilic substitution is as follows: Nu- + this compound → 4-Nu-3-methoxypyridin-2-ol + Cl-

Where Nu- can be a variety of nucleophiles.

Cross-Coupling Strategies for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The chloro substituent at the 4-position of the pyridin-2-ol core makes it a suitable substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the chloropyridine derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. thieme-connect.com The Suzuki coupling of 4-chloropyridines has been successfully demonstrated, providing access to a range of aryl- and heteroaryl-substituted pyridines. acs.orgrsc.orgnih.gov The choice of ligand for the palladium catalyst can be crucial for achieving high yields. acs.org

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide. wikipedia.org The Buchwald-Hartwig amination of 4-chloropyridines with various primary and secondary amines proceeds with high efficiency, often under mild conditions with low catalyst loadings. nih.govrug.nl This methodology has been instrumental in the synthesis of a diverse array of substituted aminopyridines. researchgate.net

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as the Negishi (using organozinc reagents), Sonogashira (using terminal alkynes), and reductive cross-electrophile couplings, can also be employed to further functionalize the 4-position of the pyridine ring. mdpi.comtcichemicals.com

The following table provides examples of cross-coupling reactions applicable to the 4-chloro position.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Boronic acid/ester | C-C | Pd catalyst (e.g., Pd(PPh₃)₄), Base thieme-connect.com |

| Buchwald-Hartwig | Amine | C-N | Pd catalyst, Phosphine ligand, Base wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc reagent | C-C | Pd or Ni catalyst mdpi.com |

| Sonogashira | Terminal alkyne | C-C (alkynyl) | Pd catalyst, Copper co-catalyst, Base mdpi.com |

Functional Group Interconversions of the Hydroxyl Group

The hydroxyl group at the 2-position of the this compound core offers another site for functionalization. Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another. wikipedia.orgmit.edu

The hydroxyl group of a pyridin-2-ol can be converted into a variety of other functional groups, including ethers and esters. For example, reaction with an alkyl halide in the presence of a base can yield the corresponding 2-alkoxy derivative. Esterification can be achieved by reacting the pyridin-2-ol with an acyl chloride or anhydride. youtube.com

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), which can then be displaced by a wide range of nucleophiles. youtube.com This two-step process significantly expands the range of possible derivatives. Oxidation of the hydroxyl group is also a possibility, although the tautomeric equilibrium with the pyridone form needs to be considered. imperial.ac.uk

Mechanistic Investigations of 4 Chloro 3 Methoxypyridin 2 Ol Reactivity

Tautomeric Equilibria in 2-Hydroxypyridine (B17775) Systems: Pyridinol-Pyridone Tautomerism

The 2-hydroxypyridine framework, to which 4-Chloro-3-methoxypyridin-2-ol belongs, is characterized by a dynamic equilibrium between two tautomeric forms: the pyridinol (or enol) form and the pyridone (or keto) form. researchgate.netumich.edu This equilibrium is a critical determinant of the molecule's physical and chemical properties. researchgate.net The interconversion between these two forms involves a proton transfer between the nitrogen and oxygen atoms. mdpi.comnih.gov

The pyridinol form possesses an aromatic character, while the pyridone form exhibits a diene-like structure. wuxiapptec.com This fundamental difference in electronic configuration influences their relative stabilities and reactivity. In the solid state, 2-pyridone is the predominant tautomer. mdpi.comstackexchange.com

Gas-Phase and Solution-Phase Tautomerization Mechanisms

The tautomeric equilibrium of 2-hydroxypyridine systems is highly sensitive to the surrounding environment, exhibiting distinct preferences in the gas phase versus in solution. researchgate.netstackexchange.com

In the gas phase , the 2-hydroxypyridine (enol) form is generally the more stable tautomer. mdpi.comnih.gov The energy difference between the two tautomers in the gas phase is relatively small, on the order of a few kilojoules per mole. mdpi.comwikipedia.org Theoretical calculations have shown that the intramolecular 1,3-proton shift required for direct tautomerization in the gas phase has a high activation energy barrier, making it an unfavorable pathway. mdpi.comresearchgate.netnih.gov A more feasible mechanism for gas-phase tautomerization involves the formation of a dimeric species, which facilitates a double proton relay with a significantly lower activation barrier. mdpi.com

In solution , the equilibrium shifts dramatically towards the 2-pyridone (keto) form, particularly in polar solvents. researchgate.netstackexchange.com The stabilization of the more polar pyridone tautomer by solvent molecules is the primary driving force for this shift. researchgate.netwuxiapptec.com The equilibrium constant can vary significantly with solvent polarity. wuxiapptec.com For instance, in non-polar solvents like cyclohexane, both tautomers can coexist in comparable amounts, whereas in polar solvents like water, the pyridone form is overwhelmingly favored. mdpi.comnih.gov The mechanism in solution can be facilitated by solvent molecules, such as water, which can form hydrogen-bonded bridges to assist in proton transfer, thereby lowering the activation energy for tautomerization. wuxiapptec.comresearchgate.net

Influence of Substituents (Chloro and Methoxy) on Tautomeric Preferences

The presence of substituents on the pyridine (B92270) ring, such as the chloro and methoxy (B1213986) groups in this compound, exerts a significant electronic effect on the tautomeric equilibrium. researchgate.netsemanticscholar.org These effects are primarily inductive in nature. researchgate.netsemanticscholar.org

The position of the substituent is critical. For instance, chlorination at different positions on the 2-hydroxypyridine ring has been shown to have a pronounced effect on the relative stability of the tautomers. nih.gov A study on various chloro-substituted 2-hydroxypyridines revealed that in the gas phase, the pyridinol (lactim) form is generally predominant. nih.gov However, the specific position of the chlorine atom influences the population of the different tautomers. nih.gov For example, chlorination at the 5 or 6-position strongly stabilizes the pyridinol tautomer, while substitution at the 3 or 4-position leads to a more significant population of the pyridone form. nih.gov

Electron-withdrawing groups, like a chloro group, can influence the acidity of the N-H bond in the pyridone form and the O-H bond in the pyridinol form, thereby shifting the equilibrium. researchgate.net Conversely, electron-donating groups, such as a methoxy group, will also impact the electronic distribution and, consequently, the tautomeric preference. The interplay of these substituent effects in this compound will determine the precise position of its tautomeric equilibrium in different environments.

Role of Intermolecular Interactions and Solvent Effects on Tautomerism

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the tautomerism of 2-hydroxypyridine systems. mdpi.com In addition to self-dimerization, which provides a low-energy pathway for tautomerization, interactions with solvent molecules are crucial. mdpi.comwuxiapptec.com

The polarity of the solvent is a key determinant of the tautomeric equilibrium. researchgate.netrsc.org Polar solvents preferentially stabilize the more polar pyridone tautomer through dipole-dipole interactions and hydrogen bonding. researchgate.netwuxiapptec.com The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the stability of each tautomer. Protic solvents, like water and alcohols, can form hydrogen bonds with both the N-H and C=O groups of the pyridone form, shifting the equilibrium in its favor. wuxiapptec.comresearchgate.net

The effect of the solvent on the tautomeric equilibrium is not solely dependent on its polarity but also on its ability to form specific interactions. semanticscholar.org For instance, while the proportion of the pyridone form generally increases with solvent polarity, some solvents may deviate from this trend due to their specific association properties. semanticscholar.orgrsc.org In some cases, the formation of solvent-solute complexes can be the determining factor in the observed tautomeric preference. researchgate.net

Reaction Pathways and Transition State Analysis

The reactivity of this compound is dictated by the accessibility of various reaction pathways and the energies of the corresponding transition states. The presence of the chloro and methoxy substituents significantly influences these factors.

Kinetics and Thermodynamics of Elementary Reaction Steps

Understanding the kinetics and thermodynamics of the elementary steps in reactions involving this compound is essential for predicting reaction outcomes. The tautomeric equilibrium is a prime example of a thermodynamic consideration, where the relative stabilities of the pyridinol and pyridone forms determine their populations at equilibrium. mdpi.comnih.gov

The kinetics of reactions are governed by the activation energies of the transition states. For instance, the rate of tautomerization is dependent on the energy barrier for proton transfer. mdpi.comnih.gov Theoretical studies on the parent 2-hydroxypyridine system have calculated high activation energies for the direct intramolecular proton shift, indicating slow kinetics for this pathway. mdpi.comnih.gov However, intermolecular pathways, such as through dimer formation or with solvent assistance, have significantly lower activation barriers, leading to faster reaction rates. mdpi.comwuxiapptec.com

In the context of other reactions, such as nucleophilic substitution, the electronic properties of the substituents play a crucial role. For example, in palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to a related compound, 2-chloro-3-methoxypyridine, has been studied, providing insight into the reactivity of the C-Cl bond. rsc.org The energy barrier for such reactions is influenced by the electronic nature of the pyridine ring, which is modulated by the methoxy group. chemrxiv.org

Table 1: Calculated Activation Energies for Tautomerization of 2-Hydroxypyridine

| Tautomerization Pathway | Activation Energy (kJ/mol) | Reference |

| Intramolecular 1,3-Proton Shift (Gas Phase) | ~137 | mdpi.comnih.gov |

| Intermolecular (Dimer) Proton Transfer (Gas Phase) | ~31 | mdpi.com |

| Water-Assisted Proton Transfer | Lowered barrier | wuxiapptec.com |

This table presents calculated activation energies for the parent 2-hydroxypyridine system, which serves as a model for understanding the reactivity of its derivatives.

Understanding Reaction Selectivity and Stereochemical Outcomes

Reaction selectivity in molecules like this compound is a complex interplay of electronic and steric factors, as well as the reaction mechanism itself. masterorganicchemistry.com This includes chemoselectivity (which functional group reacts), regioselectivity (where on a molecule the reaction occurs), and stereoselectivity (the preferential formation of one stereoisomer). masterorganicchemistry.com

For instance, in nucleophilic substitution reactions, the position of attack on the pyridine ring will be influenced by the directing effects of the chloro and methoxy substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methoxy group will affect the electron density at different carbon atoms, thereby influencing the regioselectivity of nucleophilic attack.

The stereochemical outcome of a reaction is determined by the mechanism. For example, an S_N2 reaction proceeds with inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. libretexts.orgucsd.edu In contrast, an S_N1 reaction, which proceeds through a planar carbocation intermediate, can lead to a mixture of stereoisomers (racemization), although enzyme-catalyzed versions are typically stereospecific. libretexts.orgucsd.edu

In the context of palladium-catalyzed reactions, the frontier molecular orbitals (HOMO and LUMO) of the substrate can control the reaction mechanism and site-selectivity. chemrxiv.org For substituted 2-halopyridines, the symmetry and energy of the LUMO can dictate whether the reaction proceeds via a nucleophilic displacement or a 3-centered insertion mechanism, which in turn affects the selectivity. chemrxiv.org

Photochemical Reactivity of this compound

The photochemical reactivity of this compound is expected to be dominated by the inherent characteristics of the 2-hydroxypyridine/2-pyridone tautomeric system. This system is known for its rich photochemistry, primarily involving excited-state intramolecular proton transfer (ESIPT).

Photo-induced Tautomerization and Excited State Dynamics

This compound can exist in two tautomeric forms: the enol form (this compound) and the keto form (4-Chloro-3-methoxy-1H-pyridin-2-one). In the ground state, a significant energy barrier of approximately 35 kcal/mol hinders the spontaneous conversion between these two forms in the parent 2-hydroxypyridine system. nih.gov However, upon photoexcitation, this energy barrier is substantially lowered, making photo-induced tautomerization a viable de-excitation pathway.

Theoretical studies on the parent 2-pyridone/2-hydroxypyridine system reveal that excitation to the first excited singlet state (S₁), which is typically a ππ* state, initiates the tautomerization process. aip.orgnih.gov The reaction is believed to proceed through a conical intersection between the S₁ state and a dissociative S₂ (πσ*) state. aip.orgnih.gov This can lead to a "roaming" mechanism where a hydrogen atom migrates, facilitating the conversion from the pyridone to the hydroxypyridine form. aip.orgnih.gov The presence of protic solvents, like water, can further facilitate this process by acting as a proton shuttle, creating a cyclic transition state and lowering the activation energy for the excited-state tautomerization. nih.gov

For this compound, the substituents would modulate these dynamics:

4-Chloro group: As an electron-withdrawing group, it decreases the electron density on the pyridine ring, which can influence the relative stabilities of the ground and excited states of the tautomers.

3-Methoxy group: As an electron-donating group, it increases the electron density, potentially affecting the energy of the ππ* transition and the acidity of the hydroxyl proton.

The interplay of these substituents will determine the precise potential energy surfaces and the efficiency of the photo-induced tautomerization.

Photophysical Properties and Energy Transfer Mechanisms

The photophysical properties of this compound, including its absorption and emission spectra, are dictated by its tautomeric form. Generally, 2-hydroxypyridine derivatives exhibit distinct absorption and fluorescence characteristics compared to their 2-pyridone counterparts.

While specific spectral data for this compound is not available, the principles of related systems can be applied. The absorption of UV light would promote the molecule to an excited singlet state (S₁). From this state, several de-excitation pathways are possible, as outlined in the table below.

Table 1: Potential De-excitation Pathways for Excited this compound

| Pathway | Description | Potential Outcome |

| Fluorescence | Radiative decay from the S₁ state back to the ground state (S₀). | Emission of a photon at a longer wavelength than the absorbed light. The fluorescence spectrum would be characteristic of the dominant tautomer in the excited state. |

| Internal Conversion (IC) | Non-radiative decay between states of the same spin multiplicity (e.g., S₁ to S₀). | Conversion of electronic energy into vibrational energy (heat), without light emission. |

| Intersystem Crossing (ISC) | Non-radiative transition between states of different spin multiplicity (e.g., S₁ to a triplet state, T₁). | Population of a long-lived triplet excited state. This is often enhanced by heavy atoms, though the effect of a single chlorine atom may be modest. |

| Energy Transfer | If a suitable acceptor molecule is present, the excited molecule can transfer its energy. | The triplet state, if formed, could act as a photosensitizer, transferring its energy to molecular oxygen to generate reactive singlet oxygen (a Type II photoprocess). mdpi.comnih.govnau.edu |

| Photochemical Reaction | The excited molecule undergoes a chemical transformation, such as the tautomerization discussed above. | Formation of the tautomeric photoproduct. |

The efficiency of each pathway (quantum yield) would be highly dependent on the molecular environment, including solvent polarity and the presence of quenching species.

Electrochemical Reactivity and Redox Behavior

The electrochemical reactivity of this compound is expected to be influenced by its multiple functional groups capable of undergoing redox processes. Studies on structurally related substituted 2-pyridones have shown that electrochemical activity is strongly dependent on the ring substituents and the pH of the solution. mdpi.comresearchgate.net

The key features governing the redox behavior would be:

The Hydroxypyridine/Pyridone Moiety: The phenolic hydroxyl group in the enol form or the amide-like structure in the keto form can be oxidized. Research on similar compounds indicates that the presence of a hydroxyl group is often crucial for electrooxidation. mdpi.comresearchgate.net The process is typically pH-dependent, with the deprotonated anionic form being the most electrochemically active species. mdpi.comresearchgate.net

Substituent Effects: The chloro and methoxy groups significantly modulate the electron density of the aromatic ring, thereby affecting the oxidation and reduction potentials.

The electron-withdrawing chloro group makes the ring more electron-deficient, which would generally make oxidation harder (higher potential) and reduction easier (less negative potential).

The electron-donating methoxy group has the opposite effect, making the ring more electron-rich, which should facilitate oxidation (lower potential) and hinder reduction.

Table 2: Predicted Influence of Substituents on Redox Potentials

| Substituent | Electronic Effect | Impact on Oxidation Potential | Impact on Reduction Potential |

| 4-Chloro | Inductive: -I (withdrawing)Mesomeric: +M (donating, weak) | Increase (Harder to oxidize) | Decrease (Easier to reduce) |

| 3-Methoxy | Inductive: -I (withdrawing, weak)Mesomeric: +M (donating, strong) | Decrease (Easier to oxidize) | Increase (Harder to reduce) |

Given the opposing effects of the chloro and methoxy groups, predicting the exact redox potentials without experimental data is difficult. However, the framework suggests that this compound is a redox-active molecule with a complex behavior sensitive to its environment, particularly pH.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 3 Methoxypyridin 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the chemical structure of 4-Chloro-3-methoxypyridin-2-ol in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the proton and carbon environments and their connectivities within the molecule.

1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) Techniques

The structural backbone of this compound is mapped out by analyzing its ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the hydrogen atoms, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

¹H and ¹³C NMR Data:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H5 | ~ 7.0 - 7.5 | C5: ~ 120 - 130 |

| OCH₃ | ~ 3.8 - 4.0 | OCH₃: ~ 55 - 60 |

| OH | Variable | C2: ~ 155 - 165 |

| C3: ~ 140 - 150 | ||

| C4: ~ 115 - 125 | ||

| C6: ~ 135 - 145 | ||

| Note: These are predicted values based on analogous compounds and may vary from experimental data. |

To further confirm the assignments and establish connectivity, 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, a COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the single proton on the pyridine (B92270) ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com An HSQC spectrum would show a correlation between the H5 proton and the C5 carbon, as well as between the methoxy (B1213986) protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. sdsu.eduyoutube.com Expected HMBC correlations for this compound would include correlations from the H5 proton to the C4 and C6 carbons, and from the methoxy protons to the C3 carbon.

These combined 1D and 2D NMR techniques provide a robust and detailed picture of the molecular structure of this compound in solution. rsc.orgmdpi.com

Isotopic Labeling Studies for Mechanistic Insights via NMR

Isotopic labeling, particularly with ¹³C, ¹⁵N, and ²H (deuterium), is a powerful tool to probe reaction mechanisms and molecular dynamics. nih.govnih.govresearchgate.net For this compound, selective isotopic enrichment could provide valuable insights. For example, ¹⁵N labeling of the pyridine ring nitrogen would allow for direct observation of this atom by ¹⁵N NMR, providing information about its electronic environment and participation in any dynamic processes. While specific isotopic labeling studies on this compound have not been reported, the general methodology is well-established for pyridine derivatives. nih.govnih.govresearchgate.net Such studies could be instrumental in understanding its formation, degradation, or interaction with other molecules.

Variable Temperature NMR for Dynamic Processes and Tautomerism

Pyridin-2-ol compounds can exist in equilibrium with their corresponding pyridone tautomer. This dynamic process, known as tautomerism, can be investigated using variable temperature (VT) NMR spectroscopy. unipa.itresearchgate.netfu-berlin.denih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals, which can provide information about the thermodynamics and kinetics of the tautomeric equilibrium. For this compound, VT-NMR studies could determine the predominant tautomeric form in solution and quantify the equilibrium constant at various temperatures. lifesciencesite.com The presence of the methoxy and chloro substituents on the pyridine ring would influence the position of this equilibrium.

X-ray Crystallography and Solid-State Structural Analysis

While NMR spectroscopy reveals the structure in solution, X-ray crystallography provides a definitive picture of the molecule's three-dimensional arrangement in the solid state.

Determination of Molecular Conformation and Crystal Packing

Hypothetical Crystallographic Data:

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7 - 9 |

| b (Å) | ~ 10 - 12 |

| c (Å) | ~ 8 - 10 |

| β (°) | ~ 90 - 100 |

| Z | 4 |

| Note: These are hypothetical values based on similar small organic molecules and would need to be confirmed by experimental data. |

Polymorphism and Solid-State Phase Transitions

Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. googleapis.comgoogleapis.comgoogle.com These distinct forms, or polymorphs, of a single compound can exhibit varied physicochemical properties, including solubility, stability, and melting point. googleapis.comgoogle.com The transitions between these solid-state phases are driven by thermodynamic factors such as temperature and pressure. mit.edu A first-order phase transition, for instance, involves a discontinuous change in entropy and is accompanied by latent heat. mit.edu

For organic molecules like substituted pyridines, polymorphism is a common phenomenon. The specific arrangement and intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice dictate the resulting polymorphic form. researchgate.net While specific studies on the polymorphism of this compound are not extensively detailed in the available literature, the principles of polymorphism in related heterocyclic compounds suggest its potential to exist in different crystalline forms. The stability of these forms is determined by their free energy; the most stable form possesses the lowest free energy under a given set of conditions, while other, less stable forms are considered metastable. googleapis.comgoogle.com The investigation into the potential polymorphic forms of this compound would typically involve techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy to identify and characterize different crystal packing arrangements and phase transitions.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Tautomer Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of compounds like this compound. It provides detailed information about the functional groups present and can be used to distinguish between different tautomeric forms.

Characteristic Vibrational Modes and Band Assignments

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the specific vibrational modes of its functional groups. By analyzing the spectra of related molecules, such as substituted phenols and pyridines, characteristic band assignments can be inferred. ias.ac.inresearchgate.netorientjchem.org

O-H and N-H Stretching: The presence of the hydroxyl (-OH) group in the pyridin-2-ol tautomer, or the N-H group in the pyridone tautomer, would give rise to stretching vibrations typically observed in the 3200-3600 cm⁻¹ region. The exact position and shape of this band are sensitive to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear in the 3000-3100 cm⁻¹ range. ias.ac.in The C-H stretching from the methoxy (-OCH₃) group would also be found in this region, typically around 2850-2960 cm⁻¹. researchgate.netorientjchem.org

C=O Stretching: The pyridone tautomer contains a carbonyl group (C=O), which would exhibit a strong, characteristic stretching band in the IR spectrum, typically between 1650 and 1700 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring occur in the 1400-1650 cm⁻¹ region. ias.ac.inorientjchem.org

C-O Stretching: The C-O stretching of the methoxy group is expected to produce a strong band in the 1000-1300 cm⁻¹ region. orientjchem.org

C-Cl Stretching: The vibration of the carbon-chlorine bond (C-Cl) typically appears as a strong band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹. orientjchem.org

The table below summarizes the expected vibrational modes for this compound based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| ν(O-H) / ν(N-H) | Hydroxyl / Amide | 3200-3600 | General |

| ν(C-H) aromatic | Pyridine Ring | 3000-3100 | ias.ac.in |

| ν(C-H) aliphatic | Methoxy Group | 2850-2960 | researchgate.netorientjchem.org |

| ν(C=O) | Pyridone Tautomer | 1650-1700 | General |

| ν(C=C), ν(C=N) | Pyridine Ring | 1400-1650 | ias.ac.inorientjchem.org |

| ν(C-O) | Methoxy Group | 1000-1300 | orientjchem.org |

| ν(C-Cl) | Chloro Group | 600-800 | orientjchem.org |

Spectroscopic Signatures of Tautomeric Forms

Substituted 2-hydroxypyridines like this compound can exist in a tautomeric equilibrium between the hydroxy (lactim) form and the pyridone (lactam) form. Vibrational spectroscopy is instrumental in identifying the predominant tautomer in a given state. researchgate.net

The most significant spectroscopic difference between the two tautomers is the presence of a strong C=O stretching band (around 1650-1700 cm⁻¹) in the IR spectrum of the lactam form, which is absent in the lactim form. Conversely, the lactim form would show a distinct O-H stretching vibration. The lactam form also features an N-H bond, whose stretching and bending vibrations can be observed. Studies on similar 2-hydroxypyridine (B17775) systems have shown that the lactam form is often favored, and this preference can be influenced by solvent and solid-state packing effects. researchgate.netresearchgate.net A detailed analysis of the IR and Raman spectra would therefore be essential to determine the tautomeric state of this compound under specific conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of a molecule. For this compound, with the molecular formula C₆H₆ClNO₂, the theoretical exact mass can be calculated. This precise mass measurement is a definitive method for confirming the compound's identity. For instance, HRMS data for a related compound, 5-Chloro-2-methoxypyridine-3-thiol (C₆H₆ClNOS), shows a calculated m/z of 174.9859, with an experimentally found value of 174.9856, demonstrating the high accuracy of this technique. nuph.edu.ua A similar level of precision would be expected for this compound.

| Compound | Molecular Formula | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) | Reference |

| 5-Chloro-2-methoxypyridine-3-thiol | C₆H₆ClNOS | 174.9859 | 174.9856 | nuph.edu.ua |

| This compound | C₆H₆ClNO₂ | 159.0087 | Not Available | - |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure and connectivity. dokumen.pub

For this compound, the fragmentation pathways would likely involve the loss of small, stable neutral molecules. Common fragmentation patterns for related aromatic ethers and pyridines include:

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group can lead to the loss of a methyl radical, resulting in a prominent [M-15]⁺ peak.

Loss of carbon monoxide (CO): The pyridone tautomer could lose CO from the ring structure.

Loss of formaldehyde (B43269) (CH₂O): Cleavage of the methoxy group can also occur via the loss of formaldehyde, giving an [M-30]⁺ peak.

Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond would result in an [M-35]⁺ peak.

Loss of HCl: Elimination of hydrogen chloride can also be a possible fragmentation pathway.

By carefully analyzing the masses of the fragment ions produced in an MS/MS experiment, a detailed picture of the molecule's structure can be constructed. This technique is particularly useful for distinguishing between isomers, which may have identical molecular weights but different fragmentation patterns. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of a molecule are dictated by its electronic structure and the transitions that can occur between different energy levels upon interaction with light. For this compound, the key structural components influencing these properties are the pyridin-2-ol ring system and its substituents: a chloro group and a methoxy group.

Direct experimental data for the UV-Vis absorption spectrum of this compound, which would provide specific wavelengths of maximum absorption (λmax) and molar absorptivity values, are not readily found in the surveyed literature. However, the chromophoric nature of the molecule can be discussed based on its constituent parts.

The pyridin-2-ol moiety is known to exist in a tautomeric equilibrium with its corresponding pyridone form. Both forms contain a conjugated system of double bonds, which acts as a chromophore, the part of a molecule responsible for its color by absorbing light in the ultraviolet or visible region. The absorption of UV light excites electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (typically π* orbitals). These are referred to as π → π* transitions. The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths than π → π* transitions.

The substituents on the pyridine ring, the chloro and methoxy groups, will influence the energy of these electronic transitions and thus the position of the absorption bands.

The chloro group is an electron-withdrawing group through its inductive effect (-I) but can act as a weak electron-donating group through resonance (+M) due to its lone pairs of electrons.

The methoxy group is a strong electron-donating group through resonance (+M).

The interplay of these electronic effects alters the electron density within the pyridine ring and the energy gap between the ground and excited states. Generally, electron-donating groups can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima, while the effect of a chloro substituent is more complex and depends on its position relative to other groups and the nature of the electronic transition.

Theoretical studies using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to predict the electronic spectra of molecules when experimental data is unavailable. Such calculations for substituted pyridines and pyridin-2-ols have been reported, providing insights into their electronic transitions. mdpi.commdpi.comresearchgate.net For instance, studies on similar substituted pyridines show that the electronic properties and reactivity are highly dependent on the nature and position of the substituents. mdpi.comresearchgate.net

Interactive Data Table: Expected Electronic Transitions in this compound

Since no specific experimental data is available, the following table outlines the expected types of electronic transitions based on the molecule's structure.

| Transition Type | Involved Orbitals | Expected Energy Level | Expected Intensity |

| π → π | π to π | High | Strong |

| n → π | non-bonding to π | Lower than π → π* | Weak |

Fluorescence is the emission of light from a molecule after it has absorbed light. It is one of the pathways by which an excited molecule can return to its ground state. Whether a compound is fluorescent, and the efficiency of this process (quantified by the fluorescence quantum yield and lifetime), depends on the competition between radiative (fluorescence) and non-radiative decay pathways.

There is no specific experimental data in the searched literature to confirm whether this compound is fluorescent or to provide its fluorescence quantum yield and lifetime.

The presence of a conjugated π-system in the pyridin-2-ol ring suggests that fluorescence is a possibility. However, several factors can quench or prevent fluorescence:

Heavy atoms: The presence of the chlorine atom (a "heavy" atom relative to carbon and hydrogen) can promote intersystem crossing from the excited singlet state to a triplet state. This process can reduce or eliminate fluorescence in favor of phosphorescence or non-radiative decay.

Molecular rigidity: Molecules that are more rigid tend to be more fluorescent because rigidity reduces the efficiency of non-radiative decay pathways involving molecular vibrations and rotations.

Solvent effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the fluorescence properties of a molecule.

Given the lack of experimental data, it is not possible to definitively state the fluorescence characteristics of this compound. Further experimental investigation would be required to determine if the compound fluoresces and to measure its quantum yield and lifetime.

Computational Chemistry and Theoretical Modeling of 4 Chloro 3 Methoxypyridin 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic landscape of 4-Chloro-3-methoxypyridin-2-ol. These calculations provide a detailed picture of electron distribution, orbital energies, and reactivity, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and predict a wide range of properties for both the ground and excited states. researchgate.netnih.govmdpi.com

For this compound, DFT studies can reveal how the substituents—a chlorine atom, a methoxy (B1213986) group, and a hydroxyl group—influence the electron distribution within the pyridine (B92270) ring. These calculations can predict key parameters such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which are essential for understanding intermolecular interactions.

Hypothetical data based on typical DFT calculations for similar molecules.

Table 1: Calculated Electronic Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Ground State Energy | -X Hartrees |

| Dipole Moment | Y Debye |

| Polarizability | Z ų |

| Ionization Potential | A eV |

| Electron Affinity | B eV |

Furthermore, Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of the molecule. This approach allows for the prediction of UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netnih.gov These theoretical spectra can be correlated with experimental data to identify the nature of the electronic transitions, such as n → π* or π → π* transitions, which are characteristic of heteroaromatic systems.

For situations demanding higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD) are utilized. researchgate.net These methods are computationally more intensive than DFT but provide a more rigorous treatment of electron correlation, which is the interaction between electrons.

High-accuracy calculations are particularly important for determining precise energetic properties, such as reaction barriers and interaction energies, where small differences can be significant. For this compound, these methods can be used to refine the understanding of its tautomeric equilibria and the rotational barriers of its substituent groups. While computationally demanding for larger systems, their application to this molecule can provide benchmark data to validate the results obtained from more cost-effective DFT methods.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining the chemical reactivity of molecules. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions of high electron density (nucleophilic) and low electron density (electrophilic).

Hypothetical data based on typical FMO calculations for similar molecules.

Table 2: Frontier Molecular Orbital Properties of this compound| Parameter | Energy (eV) |

| HOMO Energy | -E |

| LUMO Energy | -F |

| HOMO-LUMO Gap | G |

From the HOMO and LUMO energies, various chemical reactivity indices can be derived, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with other related compounds. nih.gov

Computational methods are invaluable for predicting the regioselectivity of chemical reactions involving this compound. The presence of multiple substituents on the pyridine ring makes it challenging to intuitively predict the outcome of reactions such as electrophilic aromatic substitution or nucleophilic substitution.

DFT calculations can be used to model the transition states of different reaction pathways, allowing for the determination of the activation energies associated with each possible regioisomer. The pathway with the lowest activation energy is predicted to be the most favorable, thus indicating the major product of the reaction. Additionally, the analysis of Fukui functions, which are derived from the electron density, can identify the most reactive sites in the molecule for different types of reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment. mdpi.comnih.gov

MD simulations can be used to explore the conformational landscape of this compound in different environments, such as in various solvents or at interfaces. nih.govmun.ca These simulations track the movements of all atoms in the system over time, governed by a force field that describes the interactions between them.

Solvation Dynamics and Proton Transfer in Solvents

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Solvation dynamics, which describe the process of solvent reorganization around a solute molecule, and proton transfer are critical aspects that can be modeled computationally. The compound can exist in tautomeric forms, primarily the -ol and the -one form (4-chloro-3-methoxy-1H-pyridin-2-one), and the equilibrium between these forms is sensitive to the solvent environment.

Computational studies, typically using Density Functional Theory (DFT) combined with a Polarizable Continuum Model (PCM), can predict the relative stabilities of these tautomers in different solvents. researchgate.net An increase in solvent polarity is generally predicted to favor the more polar tautomer, which in the case of pyridinones, is often the lactam (one) form. researchgate.net Furthermore, explicit solvent models, where individual solvent molecules are included in the calculation, can reveal specific hydrogen-bonding interactions that facilitate or inhibit proton transfer. longdom.org For instance, protic solvents can form hydrogen-bond bridges, creating a pathway for intermolecular proton transfer. nih.gov

The dynamics of proton transfer, particularly excited-state intramolecular proton transfer (ESIPT), can be investigated using time-dependent DFT (TD-DFT). mdpi.com While ESIPT is more commonly studied in molecules with specific hydrogen-bonding motifs, the principles can be applied to understand the proton transfer potential in this compound, especially in complexes with other molecules. nih.gov The rate of proton transfer can be dramatically affected by the solvent's ability to stabilize the transition state. nih.gov Computational models can elucidate the energy barriers for these processes, providing a kinetic and thermodynamic understanding of the molecule's behavior in solution. mdpi.com

Prediction of Spectroscopic Properties using Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a standard method for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework (e.g., using the B3LYP functional), is commonly used for this purpose. nih.gov

Calculations are typically performed on the optimized geometry of the molecule. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or tautomers.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for a related substituted pyridine, demonstrating the type of data generated from computational methods.

Table 1: Illustrative Calculated ¹³C NMR Chemical Shifts for a Substituted Pyridine Moiety

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 162.5 |

| C3 | 105.8 |

| C4 | 145.1 |

| C5 | 115.3 |

| C6 | 140.2 |

| OCH₃ | 56.4 |

Note: This data is illustrative for a representative substituted pyridine and not specific experimental or calculated data for this compound.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. DFT calculations are highly effective at predicting the vibrational frequencies and their corresponding intensities in IR and Raman spectra. researchgate.netnih.gov By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), one can determine the frequencies and normal modes of vibration.

For this compound, theoretical spectra can be simulated and compared with experimental data to assign the observed vibrational bands to specific functional groups and bond movements, such as C-Cl stretching, O-H bending, C=O stretching (in the pyridone tautomer), and pyridine ring modes. mdpi.comresearchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental values. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes in a Substituted Pyridin-2-one Ring

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3450 | Medium (IR) |

| C=O Stretch | 1680 | Strong (IR) |

| Ring C=C/C=N Stretch | 1610 | Strong (IR/Raman) |

| Ring C=C/C=N Stretch | 1550 | Medium (IR/Raman) |

| C-Cl Stretch | 780 | Strong (IR) |

| Methoxy C-O Stretch | 1250 | Strong (IR) |

Note: This data is illustrative for a representative substituted pyridin-2-one and not specific experimental or calculated data for this compound.

The electronic transitions of this compound, which determine its ultraviolet-visible (UV-Vis) absorption spectrum, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comchemrxiv.org This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption of photons.

The calculations provide the wavelength of maximum absorption (λ_max) and the oscillator strength, which is related to the intensity of the absorption band. nih.gov These predictions can help understand the electronic structure of the molecule, including the nature of the molecular orbitals involved in the transitions (e.g., π→π* or n→π*). mdpi.com The choice of functional and the inclusion of solvent effects via models like PCM are crucial for obtaining accurate predictions that can be compared with experimental spectra. researchgate.netresearchgate.net

Table 3: Illustrative TD-DFT Predicted Electronic Transitions for a Substituted Pyridin-2-ol

| Transition | Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO (π→π*) |

| S₀ → S₂ | 275 | 0.15 | HOMO-1 → LUMO (π→π*) |

| S₀ → S₃ | 240 | 0.05 | HOMO → LUMO+1 (n→π*) |

Note: This data is illustrative for a representative substituted pyridin-2-ol and not specific experimental or calculated data for this compound.

Cheminformatics and Quantitative Structure-Property Relationship (QSPR) Studies

Cheminformatics and QSPR studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or chemical properties. This is achieved by calculating molecular descriptors that encode structural information.

For a molecule like this compound, a wide range of molecular descriptors can be calculated from its computed 2D or 3D structure. These descriptors fall into several categories:

Constitutional (2D) Descriptors: Molecular weight, count of specific atom types, count of bonds.

Topological Descriptors: Indices that describe the connectivity of the molecule, such as the Wiener index or Kier & Hall connectivity indices.

Geometrical (3D) Descriptors: Molecular surface area, volume, and shape indices derived from the optimized 3D geometry.

Quantum-Chemical Descriptors: These are derived from the electronic structure calculations and are particularly powerful for describing reactivity. nih.gov Examples include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Dipole moment.

Atomic charges (e.g., from Mulliken or Natural Bond Orbital analysis).

Molecular Electrostatic Potential (MEP), which indicates regions susceptible to electrophilic or nucleophilic attack.

By developing a dataset of these descriptors for a series of related substituted pyridinols, a QSPR model can be built. researchgate.net For example, a model could correlate these descriptors with an experimentally measured property like pKa or a reaction rate. Such models are valuable for predicting the properties of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired characteristics.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-3-methoxy-1H-pyridin-2-one |

In Silico Screening for Novel Functional Analogs (Purely theoretical/design)

The process of discovering novel functional analogs of a lead compound like this compound can be significantly accelerated and refined through the use of in silico screening. This computational approach involves the design of a virtual library of derivatives and their evaluation against a predefined set of parameters, which can include binding affinity to a biological target, pharmacokinetic properties, and electronic characteristics.

A hypothetical in silico screening workflow for designing novel functional analogs of this compound would commence with the identification of a biological target or a desired physicochemical property. For instance, if the goal is to develop inhibitors for a specific enzyme, the crystal structure of that enzyme would be used for molecular docking studies. nih.govmdpi.comscilit.comtubitak.gov.trbohrium.comnih.gov A virtual library of analogs would be generated by systematically modifying the core structure of this compound. These modifications could include:

Substitution at the C-5 and C-6 positions of the pyridine ring.

Replacement of the chloro group with other halogens (F, Br, I) or small functional groups.

Alteration of the methoxy group to other alkoxy or substituted amino groups.

Modification of the hydroxyl group at the C-2 position.

Pharmacophore modeling is another key technique that can be employed. nih.govfrontiersin.orgmdpi.comnih.gov By analyzing the essential structural features of known active compounds that interact with the target of interest, a pharmacophore model can be constructed. This model, which defines the spatial arrangement of features like hydrogen bond donors, acceptors, and hydrophobic regions, serves as a filter to screen the virtual library for molecules that possess the desired chemical features for biological activity.

Once the virtual library is designed, each analog undergoes a series of computational evaluations. Molecular docking simulations are performed to predict the binding mode and estimate the binding affinity of each analog to the target protein. nih.govmdpi.comscilit.comtubitak.gov.trbohrium.comnih.gov The results of these simulations are typically scored based on the predicted free energy of binding.

In parallel, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are carried out to assess the drug-like properties of the designed analogs. tandfonline.comnih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the design process, reducing the likelihood of late-stage failures.

The data generated from these computational analyses are then compiled and ranked to select a small subset of the most promising analogs for synthesis and experimental testing.

Below are illustrative data tables that would be generated during such a hypothetical in silico screening campaign.

Table 1: Designed Analogs of this compound and Their Predicted Binding Affinities

| Analog ID | R1-Substituent (at C-5) | R2-Substituent (at C-6) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical Target) |

| CMP-001 | -H | -H | -6.5 | TYR22, LYS45 |

| CMP-002 | -F | -H | -6.8 | TYR22, LYS45, ASP88 |

| CMP-003 | -CH3 | -H | -7.1 | TYR22, LYS45, VAL70 |

| CMP-004 | -H | -NH2 | -7.5 | TYR22, ASP88, SER90 |

| CMP-005 | -H | -cyclopropyl | -7.3 | TYR22, LYS45, LEU68 |

| CMP-006 | -CN | -H | -6.9 | LYS45, ASN89 |

| CMP-007 | -F | -NH2 | -7.9 | TYR22, LYS45, ASP88, SER90 |

| CMP-008 | -CH3 | -NH2 | -8.2 | TYR22, LYS45, VAL70, ASP88 |

Table 2: Predicted Physicochemical and ADMET Properties of Selected Analogs

| Analog ID | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Oral Bioavailability (%) |

| CMP-001 | 175.58 | 1.8 | 1 | 3 | 85 |

| CMP-004 | 190.60 | 1.5 | 2 | 4 | 88 |

| CMP-007 | 208.59 | 1.6 | 2 | 4 | 87 |

| CMP-008 | 205.63 | 1.9 | 2 | 4 | 82 |

This theoretical screening process allows for the rational design of novel functional analogs with potentially enhanced activity and improved physicochemical properties, providing a solid basis for their subsequent synthesis and experimental validation.

Applications of 4 Chloro 3 Methoxypyridin 2 Ol in Chemical Science and Technology

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

4-Chloro-3-methoxypyridin-2-ol and its structural analogs are crucial intermediates in the construction of more complex molecular architectures, particularly those with pharmaceutical or biological significance. The strategic placement of electron-withdrawing (chloro) and electron-donating (methoxy) groups, along with the reactive hydroxyl group, allows for a variety of selective chemical transformations. These reactions include nucleophilic substitution of the chlorine atom, modification of the methoxy (B1213986) group, and reactions at the pyridinol functionality, making it a versatile building block.